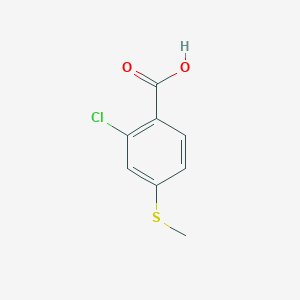

2-Chloro-4-(methylsulfanyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfanyl)benzoic acid typically involves the oxidation of 2-chloro-4-methylsulfanyltoluene. The process includes adding 2-chloro-4-methylsulfanyltoluene, nitric acid, and catalysts into an autoclave, followed by injecting oxygen under pressure and heating to 140-200°C. The reaction mixture is stirred for an hour, and then sodium hydroxide solution is added to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization from methanol is commonly used to purify the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone.

Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Acylation and Sulfonylation: The compound can participate in acylation and sulfonylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and oxygen.

Substitution: Nucleophiles such as amines or thiols can be used.

Acylation and Sulfonylation: Reagents like acyl chlorides and sulfonyl chlorides are used.

Major Products Formed

Oxidation: 2-Chloro-4-(methylsulfonyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Acylation and Sulfonylation: Corresponding acylated or sulfonylated benzoic acids.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(methylsulfanyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the synthesis of herbicides and other agrochemicals

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-(methylsulfonyl)benzoic acid

- 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

- 4-Chloro-2-methylbenzoic acid

Uniqueness

2-Chloro-4-(methylsulfanyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylsulfanyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

2-Chloro-4-(methylsulfanyl)benzoic acid, an aromatic compound with the chemical formula C₈H₇ClO₄S and a molecular weight of 234.66 g/mol, has garnered significant attention due to its biological activity, particularly as a herbicide metabolite. This compound features a chloro group and a methylsulfanyl group, which contribute to its chemical reactivity and potential applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

The unique structure of this compound allows it to interact with biological systems, influencing plant growth and development. The presence of the chlorine atom and the methylsulfanyl group enhances its herbicidal properties by enabling it to inhibit specific enzymes involved in plant metabolism.

Herbicidal Properties

Research indicates that this compound is primarily utilized in agriculture as a herbicide metabolite. Its effectiveness in controlling unwanted vegetation is attributed to its ability to disrupt metabolic pathways in plants. Specifically, it interacts with enzymes that regulate growth, leading to inhibited development or death of target plants.

Table 1: Comparison of Herbicidal Compounds

| Compound Name | Mode of Action | Application Area |

|---|---|---|

| This compound | Inhibits specific metabolic pathways in plants | Agriculture (herbicide) |

| Glyphosate | Inhibits EPSP synthase | Broad-spectrum herbicide |

| Atrazine | Inhibits photosynthesis | Selective herbicide |

Toxicological Studies

Toxicological assessments have highlighted the moderate acute oral toxicity of this compound, with an LD50 value of approximately 887 mg/kg bw in rats . Furthermore, studies have indicated potential developmental effects, including neural tube defects in offspring from exposed mothers during gestation periods. The no observed adverse effect level (NOAEL) for developmental toxicity is reported at 75 mg/kg bw/day based on multi-generational studies in rats .

The mechanism through which this compound exerts its biological effects involves enzyme inhibition. It is believed to bind to active sites on target enzymes, thereby disrupting their normal function. This interaction leads to altered metabolic processes within the plant cells, manifesting as reduced growth or herbicidal effects.

Agricultural Applications

In practical applications, field studies have demonstrated the efficacy of this compound in managing specific weed populations. For instance, trials conducted on various crops showed a significant reduction in weed biomass when treated with formulations containing this compound. The results suggest that it could serve as an effective alternative to conventional herbicides, particularly in integrated pest management strategies.

Occupational Exposure Risks

A notable case study involved workers at a chemical manufacturing facility producing related compounds. Investigations revealed that exposure to similar compounds led to respiratory sensitization and allergic reactions among workers. This highlights the importance of monitoring occupational exposure levels and implementing safety measures to mitigate risks associated with handling such chemicals .

Future Research Directions

Further research is needed to fully elucidate the interactions of this compound at the molecular level and its potential effects on non-target organisms. Studies focusing on its long-term environmental impact, biodegradability, and mechanisms of resistance in target weed species are essential for developing sustainable agricultural practices.

Eigenschaften

IUPAC Name |

2-chloro-4-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUJNPZAMCELAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079360-49-8 |

Source

|

| Record name | 2-chloro-4-(methylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.